molecular formula C16H27ClN2O2 B2931354 N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide CAS No. 2411194-81-3

N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide

Cat. No. B2931354
CAS RN: 2411194-81-3
M. Wt: 314.85
InChI Key: HQRIYSZASDEGFH-UHFFFAOYSA-N
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Description

N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide, also known as CPP-109, is a compound that has been studied for its potential as a treatment for addiction and other neurological disorders. It is a derivative of a naturally occurring compound called gamma-aminobutyric acid (GABA) and is believed to work by inhibiting the activity of an enzyme called GABA transaminase, which is involved in the breakdown of GABA in the brain.

Mechanism of Action

N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide works by inhibiting the activity of GABA transaminase, which is involved in the breakdown of GABA in the brain. By increasing the levels of GABA in the brain, N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide is believed to reduce the activity of certain neurotransmitters that are involved in addiction and other neurological disorders.
Biochemical and Physiological Effects
Studies have shown that N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide can increase the levels of GABA in the brain, which can have a calming and relaxing effect. It has also been shown to reduce the activity of certain neurotransmitters, such as dopamine, that are involved in addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide is that it is a highly specific inhibitor of GABA transaminase, which means that it has minimal effects on other enzymes and neurotransmitters in the brain. However, one limitation is that it can be difficult to administer in lab experiments due to its low solubility in water.

Future Directions

There are several potential future directions for research on N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide. One area of interest is the development of more effective formulations of the compound that can be administered more easily. Another area of interest is the investigation of N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide's potential in the treatment of other neurological disorders, such as depression and post-traumatic stress disorder. Additionally, research could focus on the development of new compounds that are based on the structure of N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide and that may have even greater potential as treatments for addiction and other neurological disorders.

Synthesis Methods

N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide can be synthesized using a multi-step process that involves the reaction of piperidine with 2-chloropropionyl chloride, followed by the reaction of the resulting compound with cyclohexylmagnesium bromide and acetic anhydride. The final product is then purified using chromatography techniques.

Scientific Research Applications

N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide has been studied extensively for its potential as a treatment for addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential in the treatment of other neurological disorders, such as epilepsy and anxiety disorders.

properties

IUPAC Name

N-[1-(2-chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27ClN2O2/c1-12(17)16(21)19-9-7-14(8-10-19)18-15(20)11-13-5-3-2-4-6-13/h12-14H,2-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRIYSZASDEGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)NC(=O)CC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide

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